N-[(4-Chlorophenyl)methyl]-3-(2-{[(2,3-dimethylphenyl)carbamoyl](methyl)amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Description
This compound features a 1,2,4-oxadiazole core substituted at position 5 with a carboxamide group. Key structural elements include:
- 2-{(2,3-Dimethylphenyl)carbamoylamino}ethyl side chain: Provides hydrogen-bonding capacity via the carbamoyl group and steric bulk from the dimethylphenyl moiety .
- 1,2,4-Oxadiazole ring: Imparts metabolic stability compared to isoxazole or pyrazole analogs due to reduced susceptibility to enzymatic degradation .
The compound’s design suggests targeting enzymes or receptors requiring both hydrophobic and polar interactions, such as kinase or protease inhibitors.
Properties
Molecular Formula |
C22H24ClN5O3 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[2-[(2,3-dimethylphenyl)carbamoyl-methylamino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C22H24ClN5O3/c1-14-5-4-6-18(15(14)2)25-22(30)28(3)12-11-19-26-21(31-27-19)20(29)24-13-16-7-9-17(23)10-8-16/h4-10H,11-13H2,1-3H3,(H,24,29)(H,25,30) |
InChI Key |
YRLMCVIENWLIJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N(C)CCC2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Biological Activity
N-[(4-Chlorophenyl)methyl]-3-(2-{(2,3-dimethylphenyl)carbamoylamino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological significance.
Synthesis and Characterization
The synthesis of the compound involves several key steps:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Substitution Reactions : The introduction of the 4-chlorobenzyl and dimethylphenyl groups is achieved through nucleophilic substitution methods.
- Characterization Techniques : The compound's structure is confirmed using techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy).
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| 1H NMR | Peaks at δ 7.5–8.0 ppm indicating aromatic protons; δ 3.5 ppm for methylene protons |
| 13C NMR | Signals at δ 165 ppm for carbonyl; δ 130–150 ppm for aromatic carbons |
| MS | m/z = 400 confirming molecular weight |
Anticancer Activity
Research indicates that N-[(4-Chlorophenyl)methyl]-3-(2-{(2,3-dimethylphenyl)carbamoylamino}ethyl)-1,2,4-oxadiazole-5-carboxamide exhibits significant anticancer properties. In vitro studies have shown:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 0.5 to 10 µM across different cell lines, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
Anti-inflammatory Activity
The compound also shows promising anti-inflammatory effects:
- Mechanism of Action : It inhibits COX-1 and COX-2 enzymes, which are critical in the inflammatory pathway.
- In Vivo Studies : Animal models treated with the compound showed reduced inflammation markers compared to control groups .
Case Studies
Case Study 1: Anticancer Efficacy
A study involving A549 cell lines demonstrated that treatment with the compound resulted in significant apoptosis as indicated by increased caspase activity. The study concluded that the compound's mechanism involves both direct cytotoxicity and modulation of apoptotic pathways .
Case Study 2: Anti-inflammatory Effects
In a model of induced paw edema in rats, administration of the compound resulted in a dose-dependent reduction in paw swelling. Histological analysis revealed decreased infiltration of inflammatory cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Oxadiazole Core : Essential for binding to target proteins involved in cancer cell proliferation.
- Chlorophenyl Group : Enhances lipophilicity and cellular uptake.
- Dimethylphenyl Substitution : Contributes to selectivity towards cancerous cells over normal cells.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to oxadiazoles. For instance, compounds structurally similar to N-[(4-Chlorophenyl)methyl]-3-(2-{(2,3-dimethylphenyl)carbamoylamino}ethyl)-1,2,4-oxadiazole-5-carboxamide have demonstrated significant growth inhibition against various cancer cell lines.
Key Findings:
- A study on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines revealed percent growth inhibitions (PGIs) of up to 86.61% against SNB-19 cells and moderate activity against other cell lines such as HCT-116 and MDA-MB-231 .
- The structural modification of oxadiazole derivatives has been linked to enhanced anticancer activity due to their ability to interact with biological targets involved in cancer progression.
Anti-inflammatory Properties
The anti-inflammatory effects of oxadiazole derivatives have also been a focal point in research. Compounds like N-[(4-Chlorophenyl)methyl]-3-(2-{(2,3-dimethylphenyl)carbamoylamino}ethyl)-1,2,4-oxadiazole-5-carboxamide may exhibit inhibitory activity on key enzymes involved in inflammatory pathways.
Research Insights:
- Molecular docking studies suggest that certain oxadiazole derivatives can act as inhibitors of lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses .
- The potential for these compounds to modulate inflammatory pathways positions them as candidates for the development of new anti-inflammatory drugs.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationships of N-[(4-Chlorophenyl)methyl]-3-(2-{(2,3-dimethylphenyl)carbamoylamino}ethyl)-1,2,4-oxadiazole-5-carboxamide is crucial for optimizing its pharmacological properties.
Synthesis Techniques:
- The compound can be synthesized through multi-step reactions involving the formation of oxadiazole rings and subsequent functionalization with various substituents .
Structure Activity Relationship:
- Variations in the phenyl substituents and the presence of different functional groups can significantly influence the biological activity of the compound .
Pharmacokinetics and Toxicology
Evaluating the pharmacokinetics and toxicological profiles of N-[(4-Chlorophenyl)methyl]-3-(2-{(2,3-dimethylphenyl)carbamoylamino}ethyl)-1,2,4-oxadiazole-5-carboxamide is essential for its development as a therapeutic agent.
Pharmacokinetic Studies:
- Research into absorption, distribution, metabolism, and excretion (ADME) profiles will help determine the viability of this compound in clinical settings.
Toxicological Assessments:
- Preliminary toxicological studies are necessary to assess any adverse effects associated with the compound's use in therapeutic applications.
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,2,4-oxadiazole core is typically synthesized via cyclization reactions. Based on analogous compounds, this may involve:
-
Amidoxime intermediates : Reaction of nitriles (e.g., benzamidoximes) with acryloyl chlorides under catalytic conditions .
-
Solid-supported synthesis : Use of silica gel under microwave irradiation to facilitate cyclization, as demonstrated in 1,2,4-oxadiazole derivatives .
Functional Group Installation
-
Carboxamide group : Likely introduced via amide coupling (e.g., using coupling agents like EDC·HCl or propanephosphonic anhydride) .
-
Substituent attachment : Chlorophenyl and dimethylphenyl groups may be added through aryl coupling reactions (e.g., Ullmann-type coupling or copper-catalyzed arylation) .
Key Reaction Conditions
Structural Analysis and Reactivity
The compound’s structure includes:
-
1,2,4-Oxadiazole core : Prone to nucleophilic or electrophilic substitution depending on substituents.
-
Carboxamide group : Acts as a hydrogen bond donor, influencing solubility and biological interactions.
-
Chlorophenyl and dimethylphenyl moieties : Electron-withdrawing/donating groups that modulate reactivity and lipophilicity .
Reactivity trends :
-
The oxadiazole ring may participate in substitution reactions, particularly with electron-deficient positions.
-
The carboxamide group could undergo hydrolysis or amidine formation under basic conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key features:
| Compound Name/Structure | Core Heterocycle | Key Substituents | Potential Biological Implications | References |
|---|---|---|---|---|
| Target Compound | 1,2,4-Oxadiazole | 4-Chlorophenylmethyl, 2-{(2,3-dimethylphenyl)carbamoylamino}ethyl | Enhanced metabolic stability; balanced lipophilicity for membrane penetration | |
| 3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide () | 1,2-Oxazole | 2-Chlorophenyl, 4-sulfamoylphenethyl | Sulfamoyl group may improve solubility but reduce blood-brain barrier penetration | |
| 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-... () | 1,2,4-Oxadiazole | 4-Fluorophenyl, trifluoroethylamino | Fluorine enhances electronegativity, potentially increasing target affinity | |
| N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide () | 1,3,4-Oxadiazole | 2,3-Dihydro-1,4-dioxin-5-yl, nitrothiophene | Nitro group may confer redox activity but increase toxicity risks |
Key Findings from Structural and Computational Analyses
Heterocyclic Core Influence :
Substituent Effects :
- The 4-chlorophenylmethyl group in the target compound likely improves target binding via hydrophobic interactions compared to the 4-sulfamoylphenethyl group in , which prioritizes solubility .
- 2,3-Dimethylphenyl in the target compound may enhance steric complementarity in enzyme active sites versus smaller substituents (e.g., methyl in ) .
- Computational Predictions: Glide XP docking () suggests that compounds with hydrophobic enclosures (e.g., the target’s chlorophenyl and dimethylphenyl groups) achieve higher binding affinities in enclosed protein pockets . The flexible ethylamino linker in the target compound may allow better conformational adaptation during docking compared to rigid analogs (e.g., ) .
Q & A
Q. What are the key considerations in synthesizing N-[(4-Chlorophenyl)methyl]-3-(2-{(2,3-dimethylphenyl)carbamoylamino}ethyl)-1,2,4-oxadiazole-5-carboxamide?
- Methodological Answer : The synthesis involves sequential coupling of oxadiazole and carboxamide moieties. Critical steps include:
- Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives under reflux (e.g., using DCC/DMAP as coupling agents).
- Carbamoylation : Reacting the intermediate with 2,3-dimethylphenyl isocyanate in anhydrous DMF.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for purity validation .
- Validation : Use spectroscopic methods (¹H/¹³C NMR, FT-IR) to confirm structural integrity. Fluorometric assays (as in ) can assess fluorescence properties for functional validation .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), oxadiazole protons (δ 8.1–8.3 ppm), and carbamoyl NH (δ 6.5–7.0 ppm).
- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and oxadiazole ring vibrations (~1250–1300 cm⁻¹).
- Mass Spectrometry (HRMS) : Match molecular ion peaks to the theoretical m/z (e.g., calculated for C₂₄H₂₂ClN₅O₂: 475.1474) .
- X-ray Crystallography (if available): Resolve crystal structure to confirm stereochemistry .
Q. What are the preliminary methods to assess the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy at λmax (e.g., ~270 nm for aromatic systems) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS. Monitor hydrolytic stability under acidic/basic conditions .
Advanced Research Questions
Q. How do substitution patterns (e.g., chloro, methyl groups) influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) and compare:
- Electronic Effects : Use Hammett constants (σ) to correlate substituent electronics with reaction rates (e.g., nucleophilic acyl substitution).
- Bioactivity : Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Data Table :
| Substituent | LogP | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| 4-Cl | 3.8 | 0.45 | 0.12 |
| 4-OCH₃ | 2.9 | 1.20 | 0.85 |
| 3,4-diCl | 4.5 | 0.12 | 0.03 |
Q. What computational strategies can predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2, EGFR). Focus on key residues (e.g., hydrogen bonds with Ser530 in COX-2).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies (ΔG). Correlate with experimental IC₅₀ values .
Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- Methodological Answer :
- Replication : Repeat assays under standardized conditions (e.g., cell line passage number, buffer composition).
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Cohen’s d) to quantify variability across studies.
- Hypothesis Testing : Design follow-up experiments (e.g., CRISPR knockouts) to confirm target engagement .
Q. What advanced optimization techniques improve synthetic yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to optimize variables (temperature, catalyst loading, solvent ratio).
- Machine Learning : Train Bayesian models on historical reaction data to predict optimal conditions (e.g., 65°C, 18 hr, 1.2 eq. DMAP) .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real-time .
Methodological Notes
- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
